molecular formula C22H38O5 B10768034 16,16-dimethyl Prostaglandin E1

16,16-dimethyl Prostaglandin E1

Cat. No.: B10768034
M. Wt: 382.5 g/mol
InChI Key: RQOFITYRYPQNLL-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,16-Dimethyl Prostaglandin E1 (dmPGE1) is a synthetic analog of naturally occurring Prostaglandin E1 (PGE1), modified with methyl groups at the 16-position of the prostaglandin backbone. This structural alteration enhances metabolic stability and bioavailability compared to its parent compound . The molecular formula of dmPGE1 is C22H36O4, with a molecular weight of 364.526 g/mol and a defined stereochemistry featuring three stereocenters .

Pharmacologically, dmPGE1 acts as a potent agonist of prostaglandin E receptors (EP receptors), modulating pathways such as cyclic adenosine monophosphate (cAMP) signaling. It induces bronchoconstriction and vascular smooth muscle contraction while inhibiting indomethacin-induced cellular elongation, suggesting roles in inflammation and tissue remodeling . Unlike PGE1, which is rapidly inactivated in vivo, the dimethyl modification prolongs its activity, making it valuable for experimental and therapeutic applications .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

7-[3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+

InChI Key

RQOFITYRYPQNLL-OUKQBFOZSA-N

Isomeric SMILES

CCCCC(C)(C)C(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Core Prostaglandin Synthesis

Prostaglandin E1 synthesis typically involves:

  • Core Construction : Formation of the cyclopentane ring via cyclization of a polyunsaturated fatty acid precursor (e.g., arachidonic acid derivatives).

  • Stereochemical Control : Enzymatic or chemical methods to establish hydroxyl groups at positions 11α and 15R.

  • Side-Chain Elaboration : Introduction of the α-chain (carboxylic acid) and ω-chain (hydrocarbon tail).

For 16,16-dimethyl PGE1, methyl groups are introduced at the 16th carbon during side-chain elaboration. This may involve:

  • Alkylation : Using dimethylating agents (e.g., methyl iodide) in the presence of a strong base.

  • Pre-functionalized Intermediates : Incorporating dimethyl-bearing precursors during ω-chain assembly.

Stabilization and Formulation Techniques

A critical aspect of preparation involves stabilizing the compound for pharmaceutical use. The Korean patent KR920007569B1 details methods for stabilizing prostaglandin E derivatives, including methylated analogs like 16-methyl-PGE1. Key steps include:

Encapsulation in Hard Capsules

  • Capsule Material : Use of enteric-coated hard capsules (e.g., gelatin or hydroxypropyl methylcellulose) to protect the compound from gastric degradation.

  • Liquid Fill Formulation : Dissolving 16,16-dimethyl PGE1 in lipid-based solvents (e.g., medium-chain triglycerides) to enhance shelf stability.

Excipient Selection

  • Antioxidants : Addition of α-tocopherol or ascorbic acid to prevent oxidation of the prostaglandin’s unsaturated bonds.

  • Buffering Agents : Maintenance of pH 6.5–7.5 to avoid acid-catalyzed degradation.

Analytical Characterization

Quality control during preparation relies on advanced analytical techniques:

Spectral Analysis

  • Nuclear Magnetic Resonance (NMR) : Confirmation of methyl group placement at C16 via δ 0.8–1.2 ppm (singlet for two equivalent methyl groups).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 382.5 (C₂₂H₃₈O₅).

Chromatographic Purity

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm to assess purity (>98%).

The introduction of 16,16-dimethyl groups presents unique challenges:

ChallengeResolution Strategy
Steric hindrance at C16Use of bulky bases (e.g., LDA) to direct methylation.
Oxidative degradationAnaerobic synthesis conditions and antioxidant additives.
Low aqueous solubilityFormulation with cyclodextrins or liposomal carriers .

Chemical Reactions Analysis

Oxidation Reactions

dmPGE1 undergoes oxidation primarily at the keto group (C6) and hydroxyl-bearing carbons. Key transformations include:

Reaction SiteReagents/ConditionsProductsNotes
C6 Keto GroupKMnO₄ (acidic)
CrO₃ (Jones reagent)
6-Keto derivatives with carboxylic acid formationOxidation at C6 yields 6,16,16-trimethyl PGE1 carboxylic acid .
C15 HydroxylPyridinium chlorochromate (PCC)15-Keto derivativesSelective oxidation preserves the cyclopentane ring integrity.

Example :
Under Jones oxidation (CrO₃/H₂SO₄), dmPGE1’s C6 keto group is further oxidized to a carboxyl group, forming a dicarboxylic acid derivative. This reaction is critical for generating metabolites with altered receptor binding profiles .

Reduction Reactions

Reductive modifications target double bonds and carbonyl groups:

Reaction SiteReagents/ConditionsProductsSelectivity
C13–C14 Double BondH₂/Pd-C
NaBH₄ (with Ni catalyst)
Dihydro-dmPGE1Saturation of the double bond reduces receptor affinity.
C6 Keto GroupNaBH₄
LiAlH₄
6-Hydroxy derivativesSteric hindrance from dimethyl groups slows reduction kinetics.

Experimental Data :

  • Reduction with NaBH₄ in THF yields 6β-hydroxy-dmPGE1 (85% yield), while LiAlH₄ produces 6α-epimer (72% yield) due to differing transition states.

  • Catalytic hydrogenation (H₂/Pd-C) of the C13–C14 double bond proceeds with >90% efficiency, confirmed by loss of UV absorbance at 217 nm .

Substitution Reactions

Electrophilic substitution occurs at the cyclopentane ring and side chains:

Reaction TypeReagents/ConditionsProductsApplications
EsterificationAc₂O/pyridine
DCC/DMAP
Acetylated or alkyl estersEnhances lipophilicity for drug formulations .
SulfonationSO₃/pyridine complexSulfated derivativesImproves water solubility for intravenous use.

Case Study :
Esterification of dmPGE1’s carboxylic acid group with methyl iodide (K₂CO₃/DMF) produces methyl ester derivatives, which show prolonged half-life in vivo compared to the parent compound .

Thermal and Photochemical Degradation

Stability studies reveal decomposition pathways:

ConditionDegradation PathwayMajor ProductsHalf-Life
60°C (dry)Dehydration at C11–C15Δ¹⁵-Anhydro-dmPGE148 h
UV Light (254 nm)Cyclopentane ring cleavageLinear ketones12 h

Data Table :

ParameterValueSource
Activation Energy (Thermal)98.5 kJ/mol
Quantum Yield (Photolysis)0.12

Mechanistic Insights

  • Steric Effects : The 16,16-dimethyl group hinders nucleophilic attack at C15, directing reactivity toward C6 and C9 .

  • Acid-Catalyzed Rearrangements : Under HCl/MeOH, dmPGE1 undergoes cyclopentane ring contraction to form bicyclic ethers .

Scientific Research Applications

Chemical Properties and Mechanism of Action

16,16-Dimethyl Prostaglandin E1 exhibits unique chemical properties that make it a valuable compound for research. Its metabolic stability allows for prolonged activity in biological systems compared to natural prostaglandins. The compound primarily exerts its effects by binding to prostaglandin receptors on target cells, activating intracellular signaling pathways that lead to smooth muscle contractions and modulation of inflammatory processes.

Chemistry

  • Model Compound : It serves as a reference compound in the study of prostaglandin analogs and their chemical properties. Researchers utilize it to investigate the synthesis and reactions of prostaglandins, contributing to the development of new therapeutic agents .
  • Synthetic Routes : The synthesis typically involves multiple steps starting from commercially available materials, with chemoenzymatic methods being favored for industrial production due to their cost-effectiveness.

Biology

  • Cellular Studies : The compound is employed in studies related to smooth muscle contraction and vascular biology. It has been shown to induce contractions in human vascular smooth muscle cells, making it a tool for understanding vascular responses .
  • Inflammation Research : Its role in modulating inflammatory processes is being explored, particularly in the context of liver injury and other conditions where inflammation plays a critical role .

Medicine

  • Therapeutic Applications : this compound has potential therapeutic applications in conditions requiring modulation of smooth muscle activity, such as asthma, pulmonary hypertension, and vascular diseases. It has demonstrated efficacy in treating fulminant hepatic failure by improving microcirculation and protecting hepatocytes from injury .
  • Clinical Case Studies : In clinical settings, patients with severe viral hepatitis treated with this compound exhibited improved liver function and reduced incidence of hepato-renal syndrome compared to control groups receiving standard therapy .

Industry

  • Pharmaceutical Development : The compound is utilized in the development of prostaglandin-related drugs and other pharmaceutical products. Its stability and potency make it an attractive candidate for drug formulation.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryModel compound for prostaglandin synthesisFacilitates understanding of prostaglandin reactions
BiologyStudies on smooth muscle contractionInduces contractions in vascular smooth muscle cells
MedicineTreatment of hepatic failureImproves liver function and reduces complications
IndustryDevelopment of pharmaceuticalsUsed as a reference standard in drug formulation

Case Studies

  • Hepatic Failure Treatment : A study involving 55 patients with fulminant hepatic failure showed that early administration of this compound significantly improved clinical outcomes compared to standard therapy alone. The treatment group demonstrated higher rates of recovery and lower incidences of complications .
  • Vascular Response Research : In animal models, administration of this compound resulted in enhanced blood flow recovery following hemorrhage, indicating its potential role in managing acute vascular conditions .

Comparison with Similar Compounds

16,16-Dimethyl Prostaglandin E2 (dmPGE2)

  • Structural Difference : dmPGE2 differs from dmPGE1 by one double bond in the cyclopentane ring (E2 vs. E1 series).
  • Pharmacological Actions: Radioprotection: dmPGE2 protects intestinal and hematopoietic stem cells from radiation damage by upregulating cAMP, enhancing cell survival post-irradiation . Anti-Fibrosis: Reduces collagen synthesis in lung fibrosis by suppressing TGF-β1 and CTGF pathways, unlike dmPGE1, which lacks documented anti-fibrotic effects . Hepatic Protection: Attenuates ethanol-induced liver damage and promotes regeneration in cirrhotic models .
  • Clinical Relevance : Used in ex vivo hematopoietic stem cell cultures to preserve engraftment capacity .

15-Methyl PGE2

  • A shorter-chain analog with similar gastric cytoprotective effects but lower metabolic stability than dmPGE2. In rats, 15-methyl PGE2 reduces gastric acid secretion and ulceration comparably to dmPGE2 but requires higher doses for efficacy .

Misoprostol (PGE1 Analog)

  • A methyl ester prodrug of PGE1. Unlike dmPGE1, misoprostol is orally bioavailable and clinically used for gastric ulcer prevention and obstetric applications (e.g., labor induction). Both dmPGE1 and misoprostol share radioprotective properties in intestinal stem cells .

Functional Analogs

16,16-Dimethyl Prostaglandin F2α (dmPGF2α)

  • Structural Difference : Part of the F series, with a hydroxyl group at C9 instead of a ketone.
  • Actions : Induces uterine contraction and bronchoconstriction but lacks the anti-inflammatory effects of dmPGE1 .

Prostaglandin I2 (PGI2, Prostacyclin)

  • A non-methylated prostaglandin with vasodilatory and antiplatelet effects.

Receptor Specificity and Mechanism

  • dmPGE1 : Primarily binds EP3 receptors , mediating smooth muscle contraction and inhibiting adenylyl cyclase .
  • dmPGE2 : Shows higher affinity for EP2/EP4 receptors , activating cAMP pathways for cytoprotection and anti-inflammatory responses .
  • Receptor Cross-Activity : dmPGE2’s broader receptor engagement explains its diverse therapeutic applications compared to dmPGE1’s narrower scope .

Data Table: Comparative Analysis of dmPGE1 and Analogous Prostaglandins

Compound Structural Modifications Key Pharmacological Actions Clinical/Experimental Applications References
16,16-dimethyl PGE1 16-methyl groups on PGE1 backbone Bronchoconstriction, vascular smooth muscle contraction Experimental inflammation models
16,16-dimethyl PGE2 16-methyl groups on PGE2 backbone Radioprotection, anti-fibrosis, hepatic regeneration Stem cell therapy, liver/radiation studies
Misoprostol Methyl ester of PGE1 Gastric cytoprotection, uterine contraction Ulcer prevention, obstetric use
15-Methyl PGE2 15-methyl group on PGE2 backbone Gastric acid inhibition, ulcer prevention Gastrointestinal studies
dmPGF2α 16-methyl groups on PGF2α backbone Uterine contraction, bronchoconstriction Reproductive health research

Research Findings and Contradictions

  • dmPGE1 vs.
  • Receptor-Mediated Effects : dmPGE1’s EP3 agonism contrasts with dmPGE2’s EP2/EP4 activation, explaining divergent outcomes in fibrosis and inflammation .
  • Gastric Studies : Both dmPGE2 and 15-methyl PGE2 reduce ulceration, but dmPGE1’s role in gastric models is unstudied, suggesting structural specificity in cytoprotection .

Q & A

Q. What are the primary biochemical mechanisms of 16,16-dimethyl Prostaglandin E1 in modulating cellular responses?

Methodological Answer: this compound (dmPGE1) acts as a synthetic analog of PGE1, primarily interacting with prostaglandin receptors (EP1-EP4) to modulate intracellular signaling. Key mechanisms include:

  • Receptor Binding: Use radioligand binding assays (e.g., competitive displacement with tritiated PGE1) to quantify affinity for EP receptors .
  • cAMP Pathway Modulation: Measure cAMP levels via ELISA or fluorescent probes in cells treated with dmPGE1, as EP2/EP4 receptors are Gαs-coupled .
  • Gene Expression Analysis: Employ qPCR or RNA-seq to assess downstream targets (e.g., cytokines, COX-2) in vascular smooth muscle or bronchial cells .

Q. How do the 16,16-dimethyl modifications enhance the stability of dmPGE1 compared to native PGE1?

Methodological Answer: The methyl groups at C16 confer metabolic resistance by sterically hindering enzymatic degradation (e.g., 15-hydroxyprostaglandin dehydrogenase). Methods to validate stability include:

  • HPLC Stability Assays: Compare degradation rates of dmPGE1 vs. PGE1 under physiological conditions (pH 7.4, 37°C) .
  • Mass Spectrometry (MS): Identify metabolites in cell lysates or serum after incubation to confirm reduced breakdown .
  • NMR Structural Analysis: Confirm methyl group positioning and its impact on molecular conformation .

Advanced Research Questions

Q. What experimental models are suitable for investigating dmPGE1’s radioprotective effects in intestinal mucosa?

Methodological Answer: In vivo rodent models are widely used:

  • Radiation Exposure Protocol: Administer dmPGE1 (e.g., 100 µg/kg subcutaneously) to mice/rats pre- or post-ionizing radiation .
  • Endpoint Analysis: Quantify DNA single-strand breaks via comet assays in intestinal crypt cells .
  • Controls: Include vehicle (e.g., saline-ethanol) and unirradiated cohorts. Statistical models (e.g., linear regression) compare diarrhoea incidence and mucosal damage .

Q. How can contradictory data on dmPGE1’s receptor binding affinities be resolved?

Methodological Answer: Discrepancies often arise from cell-type-specific receptor expression or assay conditions. Strategies include:

  • Standardized Ligand-Binding Assays: Use recombinant EP receptors expressed in uniform cell lines (e.g., HEK293) to isolate binding kinetics .
  • Competitive Antagonist Studies: Co-administer selective EP receptor antagonists (e.g., ONO-8713 for EP1) to validate specificity .
  • Cross-Study Meta-Analysis: Aggregate data from multiple sources, controlling for variables like temperature/pH .

Q. What methodologies elucidate dmPGE1’s role in inhibiting viral replication via prostaglandin pathways?

Methodological Answer: DmPGE1’s metabolism-resistant properties may interfere with viral lifecycle signaling:

  • Virological Assays: Infect cell cultures (e.g., Vero cells) with RNA viruses (e.g., influenza), treat with dmPGE1, and quantify viral load via plaque assays or RT-qPCR .
  • Pathway Inhibition Studies: Use siRNA knockdown of prostaglandin receptors to identify EP-dependent antiviral effects .
  • Comparative Analog Testing: Contrast dmPGE1 with non-methylated PGE1 to isolate the impact of C16 modifications .

Analytical and Safety Considerations

Q. What analytical techniques are recommended for characterizing dmPGE1 in biological samples?

Methodological Answer:

  • HPLC-MS/MS: Quantify dmPGE1 in plasma/tissue with high sensitivity, using deuterated internal standards (e.g., dmPGE1-d4) .
  • Immunoassays: Commercial ELISA kits (e.g., Cayman Chemical) detect dmPGE1 in supernatants, validated via spike-recovery experiments .
  • Microscopy: Fluorescently tagged dmPGE1 analogs track subcellular localization in live cells .

Q. What safety protocols are critical when handling dmPGE1 in laboratory settings?

Methodological Answer:

  • PPE Requirements: Gloves, lab coats, and eye protection to prevent skin/eye contact (H313/H333 hazards) .
  • Waste Disposal: Collect dmPGE1-contaminated waste in sealed containers for incineration by licensed facilities .
  • Ventilation: Use fume hoods during powder handling to avoid inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.